1-tert-Butyl 2-methyl 4-(2-aminoethyl)piperazine-1,2-dicarboxylate
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Overview
Description
1-tert-Butyl 2-methyl 4-(2-aminoethyl)piperazine-1,2-dicarboxylate is a complex organic compound that belongs to the piperazine family. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a tert-butyl group, a methyl group, and an aminoethyl group attached to a piperazine ring, which is further substituted with two carboxylate groups.
Preparation Methods
The synthesis of 1-tert-Butyl 2-methyl 4-(2-aminoethyl)piperazine-1,2-dicarboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with piperazine as the core structure.
Substitution Reactions: The piperazine ring undergoes substitution reactions to introduce the tert-butyl, methyl, and aminoethyl groups. This can be achieved using reagents such as tert-butyl chloroformate, methyl iodide, and ethylenediamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-tert-Butyl 2-methyl 4-(2-aminoethyl)piperazine-1,2-dicarboxylate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The aminoethyl group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Hydrolysis: The carboxylate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Scientific Research Applications
1-tert-Butyl 2-methyl 4-(2-aminoethyl)piperazine-1,2-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects, including anticancer, antiviral, and antimicrobial agents.
Biological Studies: The compound is employed in biological studies to investigate its interactions with various biological targets, such as enzymes and receptors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 2-methyl 4-(2-aminoethyl)piperazine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity. The carboxylate groups can participate in coordination with metal ions, influencing the compound’s binding affinity and specificity. The overall effect of the compound depends on its ability to interact with specific molecular pathways and modulate biological processes.
Comparison with Similar Compounds
1-tert-Butyl 2-methyl 4-(2-aminoethyl)piperazine-1,2-dicarboxylate can be compared with other piperazine derivatives:
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has an ethoxy group instead of an aminoethyl group, leading to different biological activities and applications.
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: The presence of a hydrazino group imparts unique properties, making it useful in different chemical and biological contexts.
4-(2-aminoethyl)piperazine-1-carboxylic acid tert-butyl ester: This compound lacks the additional carboxylate group, resulting in distinct chemical reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 4-(2-aminoethyl)piperazine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O4/c1-13(2,3)20-12(18)16-8-7-15(6-5-14)9-10(16)11(17)19-4/h10H,5-9,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGLAVWHOLAXAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)OC)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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